N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinolinone class, characterized by a tricyclic scaffold fused with a benzamide group at position 8. The compound is synthesized via amidation or condensation reactions, as seen in related analogs .
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-16-11-14-10-15(9-13-7-4-8-20(16)17(13)14)19-18(22)12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTHHTOSTPRRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for the development of new drugs and materials.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, often serving as a precursor for other pharmaceuticals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infections and certain types of cancer. Industry: The compound's properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity: The introduction of a methyl group at position 2 in N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline carboxamides significantly enhanced diuretic activity, surpassing hydrochlorothiazide in efficacy .
Synthetic Accessibility: Simple amidation (e.g., target compound) or condensation (e.g., 28a-c) reactions yield moderate to high purity (65–69% yields) . Hybrid thiazolidinones require specialized reagents (e.g., thioxothiazolidin-4-one), resulting in lower yields (~40–65%) .
Nitazoxanide’s nitro-thiazole scaffold demonstrates the importance of electron-withdrawing groups for antiparasitic activity, though its structure diverges significantly from the target compound .
Limitations and Contradictions
- Biological Data Gaps : While diuretic activity is reported for methyl-substituted analogs , most compounds lack explicit bioactivity data, making direct pharmacological comparisons challenging.
- Structural Diversity : Compounds like nitazoxanide () and cobalt-catalyzed derivatives () belong to distinct chemical classes, limiting scaffold-based comparisons.
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has attracted significant attention in the scientific community due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₉H₁₈N₄O₃
- Molecular Weight: 350.4 g/mol
- CAS Number: 898454-73-4
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's unique structure enables it to bind to specific enzymes and receptors, modulating biological pathways that can lead to therapeutic effects.
Key Mechanisms:
-
Enzyme Inhibition:
- The compound may inhibit enzymes involved in critical biochemical pathways associated with disease progression. This inhibition can affect various cellular processes and contribute to its therapeutic potential.
-
Receptor Modulation:
- It may activate or inhibit receptors that trigger beneficial cellular responses. This modulation can influence signaling pathways that are important in the context of diseases such as cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Properties
Studies have shown that this compound possesses anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF7 | 3.5 | Growth inhibition |
| A549 | 4.0 | Cell cycle arrest |
These findings suggest a promising role for the compound in cancer therapy.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Study on Cancer Cell Lines:
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation). -
Inflammation Model:
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in edema and inflammatory cell infiltration compared to control groups.
Q & A
Q. What are the standard synthetic routes for N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from pyrroloquinoline precursors. For example, coupling of the quinolinone core with benzamide derivatives via amidation is common. Key steps include:
- Activation of carboxylic acids using coupling agents like EDC or DCC in solvents such as DMF or DMSO under nitrogen .
- Purification via column chromatography (silica gel, petroleum ether/acetone gradients) to isolate intermediates and final products . Intermediate characterization at each stage using NMR and LC-MS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?
- NMR (1H/13C): Resolves the tetrahydropyrroloquinoline ring system and benzamide substituents. Key signals include aromatic protons (δ 7.2–8.9 ppm) and carbonyl groups (δ ~170 ppm) .
- X-ray crystallography: Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state. SHELXL/SHELXS software is widely used for refinement .
- HRMS: Validates molecular weight (e.g., experimental m/z 545.1949 vs. calculated 545.1948 for derivatives) .
Q. What biological targets or pathways are associated with this compound based on structural analogs?
Derivatives of this scaffold often act as inhibitors of enzymes (e.g., PARP-1) or modulators of receptors (e.g., G-protein-coupled receptors). The benzamide moiety facilitates hydrogen bonding to active sites, while the pyrroloquinoline core contributes to lipophilicity and membrane permeability . Computational docking studies (AutoDock, Schrödinger) can predict binding modes, but experimental validation via enzymatic assays (e.g., IC50 determination) is essential .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
- Methodological approach: Perform free-energy perturbation (FEP) or molecular dynamics (MD) simulations to account for protein flexibility and solvation effects, which static docking may overlook .
- Experimental validation: Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and surface plasmon resonance (SPR) for kinetic profiling (kon/koff rates) .
- Example: A 2025 study found that fluorinated analogs showed higher experimental affinity than predicted due to halogen bonding not modeled in initial docking .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound, particularly for enantioselective steps?
- Catalyst screening: Chiral phosphine ligands (e.g., BINAP) with palladium or copper catalysts improve enantiomeric excess (ee) in asymmetric amidation .
- Solvent optimization: Switching from DMF to t-amyl alcohol increased yields from 65% to 82% in a 2023 palladium-catalyzed coupling study .
- Process monitoring: In-line FTIR or Raman spectroscopy detects intermediates in real time, enabling rapid adjustment of reaction conditions .
Q. How can researchers address discrepancies in crystallographic data when the compound exhibits polymorphism or solvent-dependent packing?
- Crystallization screening: Use high-throughput platforms (e.g., Crystal16) to test multiple solvents and temperatures. For example, acetonitrile/water mixtures often produce higher-quality crystals than THF .
- Twinned data refinement: SHELXL’s TWIN and BASF commands resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Complementary techniques: Pair X-ray data with solid-state NMR to validate hydrogen positions and dynamic disorder .
Q. What experimental designs are recommended to elucidate the metabolic stability and toxicity profile of this compound?
- In vitro assays:
- Microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Reactive metabolite screening: Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
Methodological Notes for Data Interpretation
- Handling contradictory bioactivity data: Cross-validate cell-based assays (e.g., MTT vs. ATP-lite) and include positive controls (e.g., doxorubicin for cytotoxicity) to rule out assay-specific artifacts .
- Statistical rigor: Use ANOVA with post-hoc Tukey tests for multi-group comparisons in dose-response studies, ensuring n ≥ 3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
